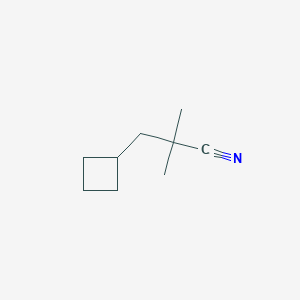
3-Cyclobutyl-2,2-dimethylpropanenitrile
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Agostic Interactions in Cycloalkyl Niobium Complexes
Cycloalkyl niobium complexes, including those with cyclobutyl groups, have been synthesized and studied for their unique C-H and C-C agostic interactions. These complexes, such as TpMe2NbX(R)(MeCCMe), where R represents various cycloalkyl groups including cyclobutyl, demonstrate the interplay of steric and electronic effects within these systems. Such studies contribute to the understanding of metal-ligand interactions in transition metal complexes, with potential implications in catalysis and the design of new materials (Jaffart et al., 2003).
Synthesis of Spiro- and Dispirotetrahydropyrane-2,4-diones
The synthesis of spiro- and dispirotetrahydropyrane-2,4-diones involving a cyclobutane fragment demonstrates the utility of cyclobutyl groups in organic synthesis. These compounds are synthesized from precursors like methyl 3-(1-bromocyclobutyl)-2,2-dimethyl-3-oxopropanoates, showcasing the versatility of cyclobutyl-containing compounds in constructing complex molecular architectures (Kirillov & Melekhin, 2009).
Nitrile Biotransformation
The biotransformation of cyclopropanecarbonitriles, closely related to 3-cyclobutyl-2,2-dimethylpropanenitrile, by Rhodococcus sp. AJ270 showcases the potential of microbial catalysis in the selective synthesis of cyclopropane derivatives. This process highlights the enantioselective conversion of nitriles to valuable cyclopropanecarboxylic acids and amides, which are significant in pharmaceutical chemistry (Wang & Feng, 2003).
[2+2] Cycloadditions of Cyclopropane Derivatives
The thermally induced [2+2] cycloaddition reactions of cyclopropane derivatives, such as (benzyloxymethylene)cyclopropane with alkylidenemalononitriles, lead to cyclobutane derivatives. This reaction pathway underscores the role of cyclobutyl intermediates in synthetic strategies for constructing four-membered rings, a core structure in many biologically active compounds (Nakamura et al., 2007).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
3-Cyclobutyl-2,2-dimethylpropanenitrile plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. The nature of these interactions can vary, but they often involve binding to active sites or influencing the activity of enzymes. For example, this compound may act as an inhibitor or activator of certain enzymes, thereby affecting the overall biochemical pathways in which these enzymes are involved .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it may alter the expression of specific genes involved in metabolic pathways, leading to changes in the production of key metabolites. Additionally, this compound can impact cell signaling by modulating the activity of signaling proteins, which in turn affects cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound can result in sustained alterations in cellular processes, which may have implications for its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing metabolic pathways . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. These interactions can affect metabolic flux and the levels of key metabolites . For example, the compound may be metabolized by enzymes in the liver, leading to the production of metabolites that can further influence biochemical processes. Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. This compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization within different tissues can influence its overall activity and effectiveness. Understanding the transport and distribution mechanisms is important for optimizing the use of this compound in research and therapeutic applications .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications For example, it may localize to the mitochondria, where it can influence metabolic processes, or to the nucleus, where it can affect gene expression
Propiedades
IUPAC Name |
3-cyclobutyl-2,2-dimethylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N/c1-9(2,7-10)6-8-4-3-5-8/h8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFDNNMSGIPTSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CCC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




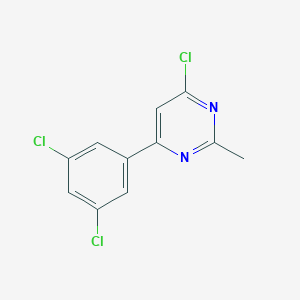



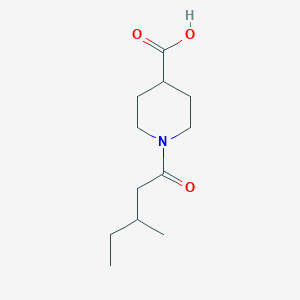
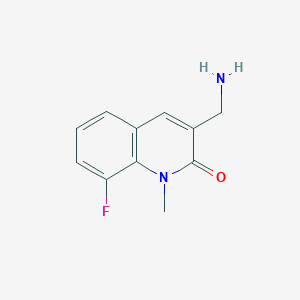
![1-[(Hexylamino)methyl]cyclobutan-1-ol](/img/structure/B1475427.png)
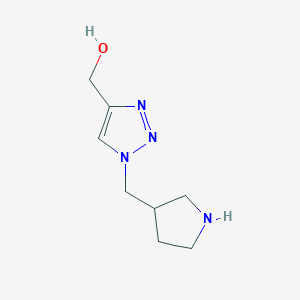
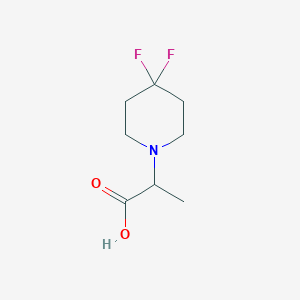
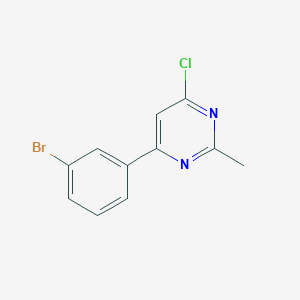
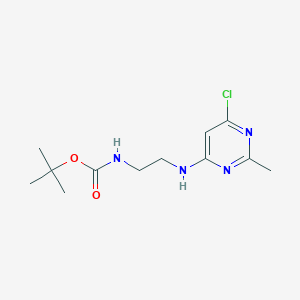
![1-({[(2-Fluorophenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1475436.png)
